1-Cyanopyrrolidine-3-carboxylic acid
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Overview
Description
1-Cyanopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a cyano group at the first position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of nitriles. For instance, the hydrolysis of 1-cyanopyrrolidine under acidic or basic conditions can yield this compound . Another method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: 1-Aminopyrrolidine-3-carboxylic acid.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Cyanopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyanopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access . The cyano and carboxylic acid groups play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the enzyme or receptor being targeted .
Comparison with Similar Compounds
1-Cyanopyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-carboxylic acid: Lacks the cyano group, leading to different chemical reactivity and biological activity.
Pyrrolidine-3,4-dicarboxylic acid: Contains an additional carboxylic acid group, which affects its solubility and reactivity.
1-Cyanopyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-cyanopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2/c7-4-8-2-1-5(3-8)6(9)10/h5H,1-3H2,(H,9,10) |
InChI Key |
VNCIWNIKLFWRHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C#N |
Origin of Product |
United States |
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